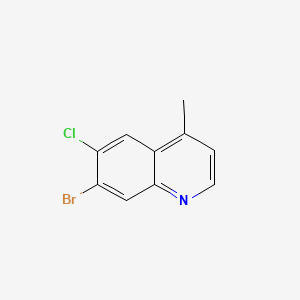
7-Bromo-6-chloro-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloro-4-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, and a methyl group at the 4th position of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of 4-methylquinoline. This involves the sequential addition of bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of 4-methylquinoline is diazotized and then treated with bromine or chlorine to introduce the halogen atoms.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the halogenation of quinoline derivatives. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed:
Oxidation: Quinone derivatives, such as 7-bromo-6-chloro-4-methylquinone.
Reduction: Hydroquinoline derivatives, such as 7-bromo-6-chloro-4-methylhydroquinoline.
Substitution: Iodinated or other nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-chloro-4-methylquinoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
7-Bromo-6-chloro-4-methylquinoline is similar to other halogenated quinolines, such as 4-chloro-6-methylquinoline and 6-bromo-2-chloro-4-methylquinoline. its unique combination of halogen atoms and methyl group positions it as a distinct compound with specific properties and applications. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-methylquinoline
6-Bromo-2-chloro-4-methylquinoline
4-Methylquinoline
2-Hydroxy-4-methylquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H7BrClN |
|---|---|
Molekulargewicht |
256.52 g/mol |
IUPAC-Name |
7-bromo-6-chloro-4-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-13-10-5-8(11)9(12)4-7(6)10/h2-5H,1H3 |
InChI-Schlüssel |
UVILOIGGFHXTHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)
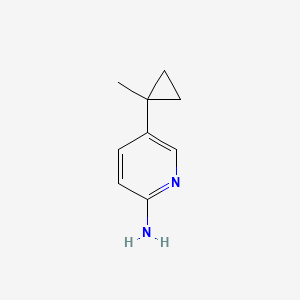
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)
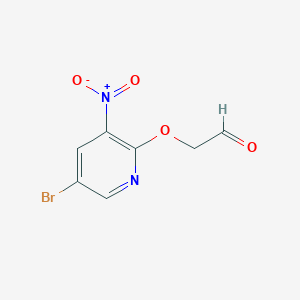

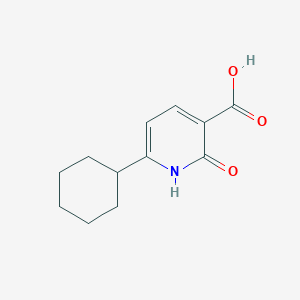
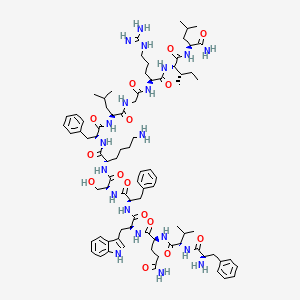
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
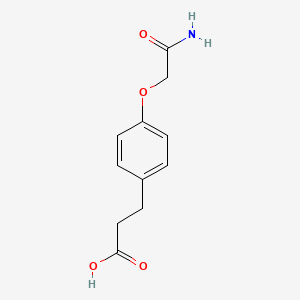
![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)
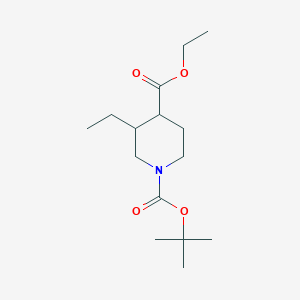
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)

